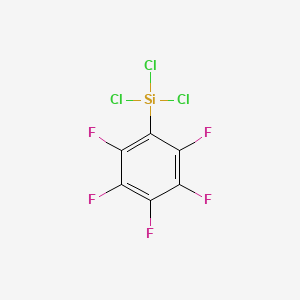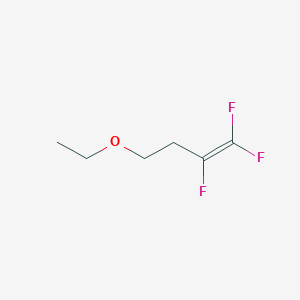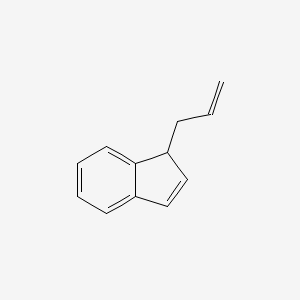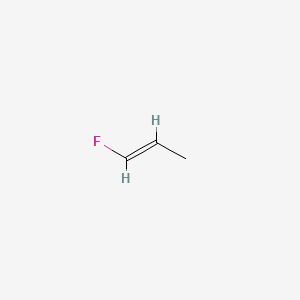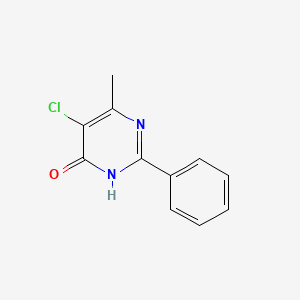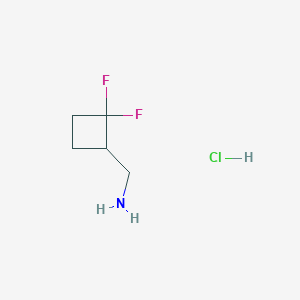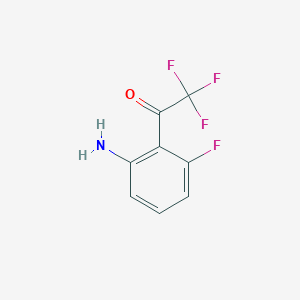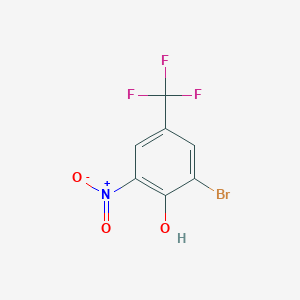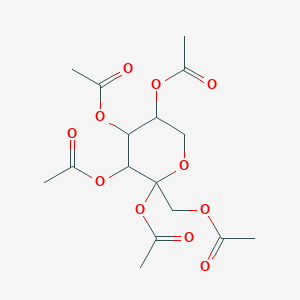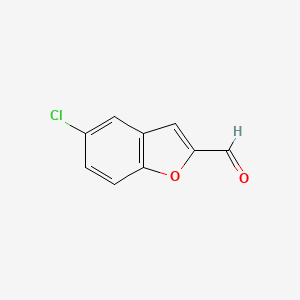
5-Chlorobenzofuran-2-carbaldehyde
概要
説明
5-Chlorobenzofuran-2-carbaldehyde is a compound that can be associated with various chemical reactions and has potential applications in the synthesis of pharmaceuticals and other organic molecules. While the provided papers do not directly discuss 5-Chlorobenzofuran-2-carbaldehyde, they do provide insights into related compounds and methodologies that could be relevant for its synthesis and application.
Synthesis Analysis
The synthesis of related heterocyclic aldehydes has been reported in the literature. For instance, a novel method for the synthesis of 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde, a key intermediate of Losartan, has been developed. This synthesis involves a six-step process starting from dimethyl malonate and n-valeronitrile, with an overall yield of 40%. The key step includes the reaction with POCl3/DMF followed by hydrolysis, yielding the desired compound with a 68% yield . This method could potentially be adapted for the synthesis of 5-Chlorobenzofuran-2-carbaldehyde by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 5-Chlorobenzofuran-2-carbaldehyde would consist of a benzofuran ring system with a chlorine atom and an aldehyde functional group. The presence of these functional groups would influence the reactivity and interaction of the molecule with other chemical species. The papers provided do not directly analyze the molecular structure of 5-Chlorobenzofuran-2-carbaldehyde, but they do discuss similar compounds, such as 3-chlorobenzo[b]furan-2-carbaldehyde, which undergo reactions with sodium hydrogen selenide to yield isomeric hydroseleno aldehydes . These reactions could provide insights into the reactivity of the chlorine and aldehyde groups in the benzofuran ring system.
Chemical Reactions Analysis
The chemical reactivity of chloro-substituted furan aldehydes can be inferred from the provided papers. For example, the synthesis of acid chloride derivatives from aldehydes like 5-(chloromethyl)furfural (CMF) has been achieved using tert-butyl hypochlorite . This suggests that 5-Chlorobenzofuran-2-carbaldehyde could also undergo similar transformations to yield useful intermediates for further chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Chlorobenzofuran-2-carbaldehyde would be influenced by its functional groups and molecular structure. While the papers do not provide specific data on this compound, they do describe properties of related compounds. For instance, the reactivity of the aldehyde group in the presence of tert-butyl hypochlorite and the oxidation of seleno aldehydes to diselenides under atmospheric oxygen can give an indication of the potential reactivity and stability of 5-Chlorobenzofuran-2-carbaldehyde under various conditions.
科学的研究の応用
Synthesis and Evaluation of Antiviral Activity
A study explored the synthesis of various derivatives from 3-Chlorobenzofuran-2-carbaldehyde, a closely related compound, evaluating their antiviral activity in vitro. Although this research did not find significant antiviral activity, it highlighted the compound's potential in developing antiviral agents through chemical modification (Shahar Yar et al., 2009).
Chemistry of Related Analogues
Research on 2-chloroquinoline-3-carbaldehyde and related analogs, which share structural similarities with 5-Chlorobenzofuran-2-carbaldehyde, provides insights into the synthetic applications of such compounds. This review covers the synthesis and biological evaluation of these compounds, illustrating their significance in medicinal chemistry and synthetic applications (Hamama et al., 2018).
Heterocyclic Synthesis Using Chloropyrazole Carbaldehydes
Another study reviews the preparation methods and chemical reactivity of 5-chloropyrazole-4-carbaldehyde, demonstrating the role of chloro-carbaldehydes in synthesizing novel heterocyclic systems. This research underscores the importance of such compounds as intermediates for synthesizing valuable heterocyclic compounds (Gouda et al., 2016).
Catalytic Production of Furfural
Furfural production, involving dehydration of xylose, highlights the potential of benzofuran derivatives in green chemistry applications. This study emphasizes the role of heterogeneously catalyzed processes in producing furfural, an important intermediate in the chemical industry, showcasing the environmental and sustainable aspects of using such catalysts (Karinen et al., 2011).
Synthesis of Pyrazole Derivatives
Research on the synthesis and crystal structure of pyrazole derivatives, using chloro-carbaldehyde intermediates, contributes to the understanding of their chemical behavior and potential applications in medicinal chemistry and materials science (Xu & Shi, 2011).
Safety And Hazards
将来の方向性
While specific future directions for 5-Chlorobenzofuran-2-carbaldehyde are not mentioned in the search results, benzofuran compounds, in general, are attracting increasing attention due to their biological activities and potential applications as drugs . They are considered potential natural drug lead compounds .
特性
IUPAC Name |
5-chloro-1-benzofuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMDSEGLAHWJLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(O2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40539506 | |
| Record name | 5-Chloro-1-benzofuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorobenzofuran-2-carbaldehyde | |
CAS RN |
23145-14-4 | |
| Record name | 5-Chloro-1-benzofuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

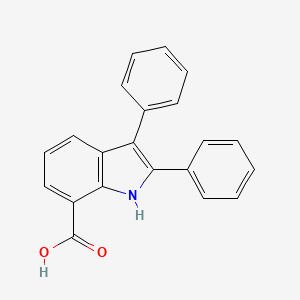
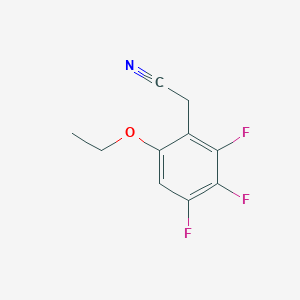
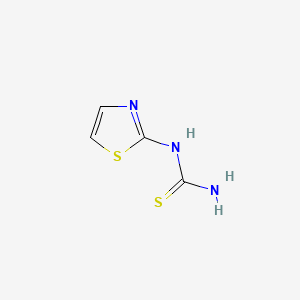
![3-Pyrrolidinesulfonic acid, 1-[(4-azidobenzoyl)oxy]-2,5-dioxo-](/img/structure/B3031213.png)

